molecular formula C9H11NO3 B1600381 L-Tyrosine-2,6-d2 CAS No. 57746-15-3

L-Tyrosine-2,6-d2

Cat. No.: B1600381
CAS No.: 57746-15-3
M. Wt: 183.2 g/mol
InChI Key: OUYCCCASQSFEME-RANRWVQCSA-N
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Description

L-Tyrosine-2,6-d2 is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 183.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tyrosine in Plant and Microorganism Metabolism

L-Tyrosine (Tyr) is essential for protein synthesis in all organisms, with exclusive de novo synthesis in plants and microorganisms. In plants, Tyr is a precursor for various specialized metabolites, like electron carriers, antioxidants, and defense compounds, some of which have medicinal and nutritional relevance (e.g., morphine, vitamin E) (Schenck & Maeda, 2018).

Biotechnological Production of L-Tyrosine

Biotechnological methods can produce L-tyrosine from biomass feedstocks in an environmentally friendly manner. These methods involve engineering microbes to excrete L-tyrosine, with significant advances in genetic manipulation enabling more efficient production (Lütke-Eversloh, Santos & Stephanopoulos, 2007).

L-Tyrosine in Polymer Synthesis

Tyrosine-derived polycarbonates and polyarylates are significant in biomedical applications. The presence of a phenolic hydroxyl group in L-tyrosine allows the generation of diphenolic monomers, critical for designing biodegradable polymers. One such polymer, poly(DTE carbonate), is being reviewed by the FDA (Bourke & Kohn, 2003).

L-Tyrosine in Cognitive Enhancement

L-Tyrosine (TYR), as a dopamine precursor, has been studied for its potential to enhance cognitive control. The effects of TYR supplementation vary depending on individual genetic predispositions, like the DRD2 genotypes, influencing the response to TYR in cognitive tasks (Colzato et al., 2016).

L-Tyrosine in Electrochemical Sensors

L-Tyrosine's ability to convert to levodopa (L-DOPA), a Parkinson's disease treatment, is leveraged in electrochemical sensors. These sensors simultaneously determine L-DOPA, uric acid, tyrosine, and ascorbic acid in biological fluids, aiding in monitoring Parkinson's disease (Atta, Galal & El-Gohary, 2020).

Structural Studies of Tyrosine

The structure of receptor-like protein tyrosine phosphatases (RPTPs) and their interaction with tyrosine has been studied,providing insights into the molecular basis of signal transduction processes. These studies highlight the similarities and differences in the tertiary structures of phosphatase domains in human RPTP LAR, offering a deeper understanding of their biological functions (Nam et al., 1999).

L-Tyrosine in Microbial Production

Microbial strains have been engineered for L-tyrosine production, focusing on metabolic pathways synthesis and transport system modifications. These genetically modified strains of Escherichia coli, for instance, show enhanced L-tyrosine production, highlighting the potential for large-scale biosynthesis (Wang, Zeng & Zhou, 2019).

Tyrosine and Transition Metal Cations

Research has explored the interactions of L-phenylalanine with divalent transition metal cations, providing insights into the biochemical roles of tyrosine and its derivatives in biological systems. This work contributes to our understanding of metal-π interactions and their significance in natural sciences (Mandal, Das & Askari, 2014).

Tyrosine and Organic-Semiconductor Interactions

Studies have demonstrated unique applications of tyrosine in coloration based on organic-semiconductor interfacial charge-transfer transitions. This method enables selective detection of tyrosine, offering potential applications in various scientific and technological fields (Fujisawa, Kikuchi & Hanaya, 2016).

Evolution of Tyrosine Biosynthetic Routes

Research into the molecular basis of alternative tyrosine biosynthetic routes in plants has provided insights into the evolution of these pathways. This understanding contributes to the broader knowledge of plant metabolism and the potential for bioengineering applications (Schenck, Holland, Schneider, Men, Lee, Jez & Maeda, 2017).

Modifications of L-Tyrosine in Opioid Ligands

The synthesis and incorporation of modified tyrosine derivatives in opioid peptidomimetics have been explored, demonstrating the importance of tyrosine modifications in enhancing the potency of synthetic opioid ligands (Bender et al., 2015).

Properties

IUPAC Name

(2S)-2-amino-3-(2,6-dideuterio-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-RANRWVQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1C[C@@H](C(=O)O)N)[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437458
Record name L-Tyrosine-2,6-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57746-15-3
Record name L-Tyrosine-2,6-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57746-15-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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